N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride

Catalog No.
S15662011
CAS No.
M.F
C9H22Cl2N2
M. Wt
229.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isopropyl-1-methylpiperidin-4-amine dihydrochlor...

Product Name

N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride

IUPAC Name

1-methyl-N-propan-2-ylpiperidin-4-amine;dihydrochloride

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.19 g/mol

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)10-9-4-6-11(3)7-5-9;;/h8-10H,4-7H2,1-3H3;2*1H

InChI Key

GLXXPAAOBBAQHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCN(CC1)C.Cl.Cl

N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H20N22HClC_9H_{20}N_2\cdot 2HCl and a molecular weight of approximately 229.19 g/mol. This compound belongs to the class of piperidine derivatives, characterized by a piperidine ring with an isopropyl group and a methyl group attached to the nitrogen atom at the 1-position. The dihydrochloride form indicates that the compound is stabilized by two hydrochloric acid molecules, enhancing its solubility in water and making it suitable for various applications in medicinal chemistry and pharmacology .

Typical of amines and piperidine derivatives. Key reactions include:

  • Alkylation: The amine group can undergo alkylation reactions, where it reacts with alkyl halides to form more complex amines.
  • Acylation: The amine can also react with acyl chlorides or anhydrides to form amides.
  • Hydrochloride Formation: The base form of the compound can be converted into its dihydrochloride salt by treatment with hydrochloric acid, which enhances its stability and solubility.

The biological activity of N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride is primarily linked to its interactions with neurotransmitter systems. It has been studied for its potential effects on:

  • Dopaminergic Activity: This compound may influence dopamine receptors, which are crucial in regulating mood, reward, and motor control.
  • Serotonergic Activity: It could also interact with serotonin receptors, impacting mood and anxiety levels.

The specific biological mechanisms are still under investigation, but preliminary studies suggest it may have applications in treating neurological disorders .

Several methods have been reported for synthesizing N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride:

  • Direct Amine Synthesis: Starting from 1-methylpiperidin-4-one, an isopropyl group can be introduced via reductive amination using isopropylamine and reducing agents such as sodium borohydride.
  • Alkylation of Piperidine Derivatives: An alternative method involves the alkylation of 1-methylpiperidin-4-amine with isopropyl bromide in the presence of a base like potassium carbonate to yield the desired product.
  • Salt Formation: The base form of the compound can be converted into its dihydrochloride salt by reacting it with hydrochloric acid in an aqueous solution .

N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride has various applications in research and industry:

  • Pharmaceutical Development: It serves as a building block for synthesizing novel pharmaceutical compounds, particularly those targeting central nervous system disorders.
  • Chemical Research: Used in studies exploring the structure-activity relationship of piperidine derivatives.
  • Neuroscience Research: Investigated for its potential role in modulating neurotransmitter systems, offering insights into treatments for conditions like depression and anxiety.

Studies on N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride have focused on its interactions with various receptors:

  • Dopamine Receptors: Research indicates potential binding affinity to dopamine receptors, which may contribute to its pharmacological effects.
  • Serotonin Receptors: Interaction studies suggest it may modulate serotonin receptor activity, affecting mood regulation.

These interactions highlight its potential therapeutic applications but also necessitate further investigation into its safety profile and efficacy .

N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameCAS NumberUnique Features
(S)-1-Methylpiperidin-3-amine dihydrochloride1157849-51-8Different nitrogen positioning affecting activity
N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine dihydrochloride4348650Fluorobenzyl substitution enhancing lipophilicity
N-Isopropyl-N-methylpiperidin-4-amine22047761Lacks hydrochloride salt; used in similar applications
3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride1187161-83-6Variation in isomerism affecting biological activity

The uniqueness of N-Isopropyl-1-methylpiperidin-4-amine dihydrochloride lies in its specific structural configuration that influences its biological activity and potential therapeutic uses compared to these similar compounds. Its unique combination of an isopropyl group at the nitrogen position distinguishes it from others, potentially enhancing its pharmacological properties .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

228.1160041 g/mol

Monoisotopic Mass

228.1160041 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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